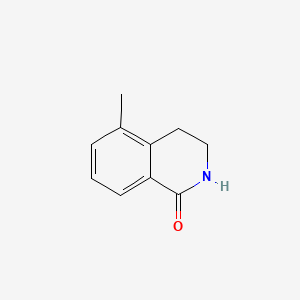

5-methyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-methyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-2-4-9-8(7)5-6-11-10(9)12/h2-4H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLZPXDJYADIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC(=O)C2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156053 | |

| Record name | 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129075-56-5 | |

| Record name | 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129075-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129075565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-5-methyl-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI8AN8XP0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. Specific conditions such as temperature, solvent, and catalyst type can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions or other catalytic processes optimized for high throughput and cost efficiency. The choice of method depends on factors such as availability of starting materials, environmental considerations, and economic viability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinoline derivatives.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using halogens (Cl2, Br2), nitration using nitric acid (HNO3), and sulfonation using sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.

Scientific Research Applications

Drug Development

The compound serves as a scaffold for synthesizing new drugs targeting neurological disorders. Its structural similarity to other bioactive compounds allows for modifications that enhance pharmacological efficacy. Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against several pathogens.

- Cytotoxic Effects : Induces apoptosis in cancer cells, showing potential as an anticancer agent.

Agricultural Chemistry

5-Methyl-3,4-dihydroisoquinolin-1(2H)-one has been investigated for its antioomycete activity against phytopathogens. A notable study synthesized derivatives of this compound, revealing significant efficacy against Pythium recalcitrans, a common plant pathogen. The results are summarized in the following table:

| Compound | EC50 (mM) | Preventive Efficacy (%) | Comparison to Hymexazol (%) |

|---|---|---|---|

| I23 | 14 | 96.5 | Higher than 63.9 |

| Hymexazol | 37.7 | 63.9 | N/A |

The mode of action for the most effective derivative (I23) was linked to disruption of biological membrane systems in the pathogen, highlighting its potential as a biopesticide.

Case Study 1: Antioomycete Activity

In a study focused on the synthesis of derivatives based on the dihydroisoquinoline scaffold, researchers found that one derivative (I23) exhibited an EC50 value of 14 mM against Pythium recalcitrans, outperforming hymexazol (37.7 mM). Moreover, I23 demonstrated in vivo preventive efficacy rates as high as 96.5% at optimal dosages. The physiological analysis suggested that the mode of action involved the disruption of the pathogen's biological membranes.

Case Study 2: Cytotoxicity in Cancer Models

Another study evaluated various isoquinoline derivatives for their ability to inhibit cell growth in glioblastoma models. The IC50 values ranged from 16.91 to 48.36 µM, indicating a dose-dependent cytotoxic response and suggesting potential applications in cancer therapeutics.

Mechanism of Action

The mechanism of action of 5-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. Detailed studies on its molecular pathways and interactions are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of 5-methyl-3,4-dihydroisoquinolin-1(2H)-one vary significantly with substitutions on the core scaffold. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison of Dihydroisoquinolinone Derivatives

Key Findings from Comparative Studies

(a) Substituent Position and Bioactivity

- 5-Methyl vs. 5-Fluoro/Bromo : The methyl group at position 5 enhances PARP1 inhibition, while halogen substitutions (F, Br) shift utility toward antimicrobial or antiproliferative research. Fluorinated analogs exhibit higher polarity (pKa ~13.97) compared to the methyl derivative .

- Methoxy Substitutions: Methoxy groups at positions 5 or 7 (e.g., 5-methoxy or 16f/16g derivatives) improve solubility and tubulin-binding affinity. Compound 16g shows nanomolar potency against cancer cell lines, attributed to its 3,4,5-trimethoxybenzoyl group mimicking colchicine’s binding .

(b) Linker Modifications

- Carbonyl vs. Sulfonyl Linkers : Carbonyl-linked derivatives (e.g., 16g) exhibit superior antiproliferative activity compared to sulfonyl analogs. This is due to conformational biasing that mimics steroid-like structures, enhancing tubulin interaction .

(c) Contradictory Results

Biological Activity

5-Methyl-3,4-dihydroisoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound that exhibits a range of biological activities due to its unique structural properties. This article delves into the compound's biological activity, synthesizing findings from various research studies and providing an overview of its potential therapeutic applications.

Chemical Structure and Properties

This compound features a methyl group at the fifth position and a carbonyl group at the first position of the isoquinoline structure. This configuration contributes to its distinct chemical properties and biological interactions. The compound is part of a broader class of dihydroisoquinolines known for their diverse pharmacological profiles.

Biological Activities

Research indicates that this compound interacts with various biological targets, leading to significant biological activities:

- Antimicrobial Activity : This compound has demonstrated notable efficacy against certain phytopathogens. For instance, derivatives of 3,4-dihydroisoquinolin-1(2H)-one were synthesized and tested for their antioomycete activity against Pythium recalcitrans, showing superior effectiveness compared to traditional antifungal agents like hymexazol .

- Cytotoxic Effects : Studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells. For example, compounds related to this compound have been evaluated for their ability to inhibit cell growth in glioblastoma models. The IC50 values for these compounds ranged between 16.91 and 48.36 µM, indicating a dose-dependent cytotoxic response .

Table 1: Summary of Biological Activities

Case Study: Antioomycete Activity

In a study focusing on the synthesis of derivatives based on the dihydroisoquinoline scaffold, researchers found that one derivative (I23) exhibited an EC50 value of 14 mM against Pythium recalcitrans, outperforming hymexazol (37.7 mM). Furthermore, I23 demonstrated in vivo preventive efficacy rates as high as 96.5% at optimal dosages . The mode of action was attributed to disruptions in the biological membrane systems of the pathogen.

Case Study: Glioblastoma Treatment

Another significant study explored the use of isoquinoline derivatives in treating glioblastoma. The results indicated that these compounds could modulate DNA damage responses and apoptotic markers effectively, leading to reduced viability in tumor cells . The mechanisms involved included enhanced expression of pro-apoptotic factors and inhibition of cell cycle progression.

Q & A

Q. What are the standard synthetic routes for 5-methyl-3,4-dihydroisoquinolin-1(2H)-one?

The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. For example, derivatives of 3,4-dihydroisoquinolin-1(2H)-one are synthesized by reacting precursors like 2-aminobenzyl alcohols with ketones or aldehydes under acidic or basic conditions. A common method involves NaOH-mediated deprotonation in ethanol, followed by extraction with chloroform and purification via silica gel column chromatography (petroleum ether/ethyl acetate eluent) . Reaction conditions (e.g., temperature, solvent choice) critically influence yield and purity.

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, and NMR provide details on hydrogen and carbon environments, while HRMS confirms molecular weight. Crystal structures (e.g., monoclinic systems with C2/c symmetry) are resolved via X-ray diffraction, revealing hydrogen bonding (e.g., O–H···O interactions) and C–H···π stacking . Data interpretation requires software like Olex2 or SHELX for refinement .

Q. What preliminary biological activities are associated with this scaffold?

Isoquinolinone derivatives exhibit antimicrobial, antitumor, and neuroprotective activities. For instance, substituted analogs show inhibitory effects against Phytophthora species in agrochemical studies . Bioactivity screening typically involves in vitro assays (e.g., MIC determinations for antimicrobial activity) followed by ANOVA for statistical validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Factorial design experiments (e.g., 2 designs) systematically evaluate variables like solvent polarity, temperature, and catalyst loading. For example, ethanol vs. dichloromethane as solvents may alter reaction kinetics due to differing dielectric constants . Process simulation tools (e.g., Aspen Plus) model parameter interactions, while response surface methodology identifies optimal conditions .

Q. What strategies address contradictions in bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell line differences) or compound purity. Researchers should:

- Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).

- Apply multivariate analysis (e.g., PCA) to isolate confounding variables .

- Cross-reference synthetic protocols (e.g., impurity profiles via HPLC) to rule out structural analogs .

Q. How can computational tools enhance experimental design?

- Virtual Screening : Tools like AutoDock predict binding affinities to biological targets (e.g., enzymes) .

- Molecular Dynamics : GROMACS simulates compound stability in solvated systems, guiding solvent selection .

- Data Management : LipidSearch and similar platforms analyze MS/MS datasets, ensuring accurate lipidomic profiling .

Q. What advanced techniques resolve crystallographic ambiguities?

Single-crystal X-ray diffraction paired with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts). For example, C–H···π interactions in 3,4-dihydroisoquinolinones stabilize crystal packing . Refinement software (e.g., SHELXL) applies restraints to disordered moieties, improving model accuracy .

Methodological Considerations

Q. How to ensure reproducibility in synthetic protocols?

- Document reaction parameters (e.g., stirring rate, humidity).

- Use internal standards (e.g., deuterated solvents) in NMR for quantification .

- Share raw spectral data via repositories like Zenodo for peer validation .

Q. What statistical methods validate bioactivity findings?

- ANOVA : Compares mean bioactivity across compound concentrations .

- Post-hoc tests : Fisher’s LSD identifies significant differences between groups .

- Dose-response modeling : IC/EC values are calculated using nonlinear regression (e.g., GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.